14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one
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Overview
Description
14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one is a complex organic compound that belongs to the benzoxazole derivatives family. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Scientific Research Applications
14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one are currently under investigation. As a derivative of benzoxazole , it is expected to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one are yet to be fully identified. Given its structural similarity to benzoxazole derivatives, it may influence a variety of pathways related to antibacterial, antifungal, and anticancer activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . Therefore, it is plausible that 2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one typically involves multi-step organic reactions. The initial step often includes the formation of a benzoxazole core, followed by nitration and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole core .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Shares the benzoxazole core but lacks the nitro and additional ring structures.
7-Nitrobenzoxazole: Contains the nitro group but differs in other substituents and ring structures.
Properties
IUPAC Name |
2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-9-5-6-14-12(7-9)16-15(18)10-3-2-4-13(17(19)20)11(10)8-21-14/h2-7H,8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGSPVARVMRMAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320041 |
Source
|
Record name | 2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866020-36-2 |
Source
|
Record name | 2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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